2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-18-8-4-3-7-17(18)20(23)22-19(15-9-12-24-13-10-15)16-6-5-11-21-14-16/h3-8,11,14-15,19H,2,9-10,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYAFHIMWCZCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the ethoxy group through an etherification reaction. The oxan-4-yl and pyridin-3-yl groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)
- Key Differences :
- Replaces the oxan-4-yl group with a 4-methylpiperazine moiety.
- Incorporates a thiazole ring instead of the ethoxybenzamide backbone.
- Thiazole rings are known to improve metabolic stability and bioavailability .
Imatinib Mesylate
- Structure: 4-[(4-Methylpiperazin-1-yl)-methyl]-N-{4-methyl-3-{[4-(pyridin-3-yl)-pyrimidin-2-yl]-amino}-phenyl}-benzamide .
- Key Differences :
- Contains a pyrimidine-pyridine scaffold instead of a single pyridine ring.
- Uses a methylpiperazine group for solubility, contrasting with the oxan-4-yl group.
- Implications :
AP24534 (Pan-BCR-ABL Inhibitor)
- Structure : Features a triple-bond linker and trifluoromethylphenyl group .
- Key Differences :
- Replaces the ethoxy group with a trifluoromethyl substituent for enhanced potency against T315I mutants.
- Lacks the oxan-4-yl-pyridine hybrid structure.
Substituent Effects on Pharmacokinetics and Binding
Biological Activity
2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound suggests a complex structure that may influence its biological interactions. The compound contains:
- An ethoxy group
- A benzamide moiety
- A pyridine ring
- An oxane (tetrahydrofuran) structure
This combination of functional groups is expected to contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : PTP1B is a significant target for the treatment of type 2 diabetes and obesity. Inhibitors of PTP1B can enhance insulin signaling pathways, leading to improved glucose uptake in cells. For instance, derivatives of benzamide have shown IC50 values as low as 0.07 μM against PTP1B, indicating potent inhibitory activity .
- Interaction with Receptors : The compound may interact with various receptors, including adenosine receptors, which play a role in numerous physiological processes such as inflammation and pain modulation. Agonists targeting these receptors have been studied for their therapeutic potential in conditions like neuropathic pain .
- Cell Viability and Cytotoxicity : Preliminary studies on related compounds have demonstrated that they can enhance insulin-stimulated glucose uptake without significant cytotoxicity, suggesting a favorable safety profile for these benzamide derivatives .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of related compounds:
| Compound | IC50 (μM) | Selectivity Ratio | Membrane Permeability (cm/s) |
|---|---|---|---|
| 2-Ethoxy-N-(pyridin-3-yl)methylbenzamide | 0.07 | 32-fold over TCPTP | 2.41 × 10^-6 |
| Benzamide Derivative A | 0.15 | 20-fold over TCPTP | 1.85 × 10^-6 |
| Benzamide Derivative B | 0.25 | 15-fold over TCPTP | 1.50 × 10^-6 |
This table summarizes the potency and selectivity of various benzamide derivatives against PTP1B, highlighting the promising nature of these compounds in therapeutic contexts.
Clinical Implications
The potential applications of this compound include:
- Type 2 Diabetes Treatment : By enhancing insulin signaling through PTP1B inhibition, the compound could be developed as a treatment for type 2 diabetes.
- Neuropathic Pain Management : Its interaction with adenosine receptors may position it as a candidate for managing chronic pain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
